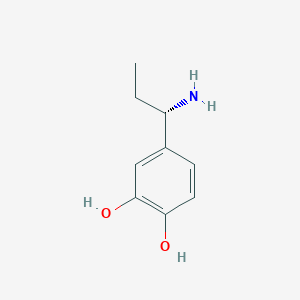
(S)-4-(1-Aminopropyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-Aminopropyl)benzene-1,2-diol is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an aminopropyl group attached to a benzene ring, which also contains two hydroxyl groups in the ortho position. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dihydroxybenzene.
Amination: The introduction of the aminopropyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of 1,2-dihydroxybenzene with a suitable aminopropylating agent under controlled conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminopropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
(S)-4-(1-Aminopropyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminopropyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in neurotransmission, metabolism, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminopropyl)benzene-1,2-diol: The enantiomer of the compound with different stereochemistry.
4-(1-Aminopropyl)benzene-1,2-diol: The racemic mixture containing both (S)- and ®-enantiomers.
4-(1-Aminopropyl)benzene-1,3-diol: A positional isomer with hydroxyl groups in the meta position.
Uniqueness
(S)-4-(1-Aminopropyl)benzene-1,2-diol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and positional isomers. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-[(1S)-1-aminopropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,7,11-12H,2,10H2,1H3/t7-/m0/s1 |
InChI Key |
YKEUZYBXTNURKV-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)O)O)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















